Methyltris(methoxyethoxy)silane

描述

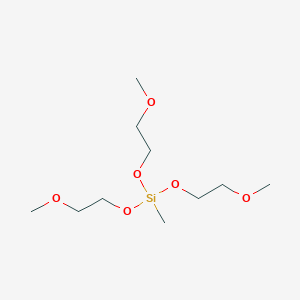

Structure

3D Structure

属性

IUPAC Name |

tris(2-methoxyethoxy)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVTFUBQOLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066292 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-64-2 | |

| Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(2-methoxyethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Structural Analysis

Synthetic Pathways for Methyltris(methoxyethoxy)silane

The synthesis of this compound can be approached through several chemical reactions, primarily involving the formation of silicon-oxygen bonds. The choice of synthetic route often depends on factors such as desired purity, yield, and the nature of the starting materials.

Esterification Reactions and Optimization of Reaction Conditions

A primary and direct method for the synthesis of this compound is the esterification reaction between methyltrichlorosilane (B1216827) and 2-methoxyethanol (B45455). In this reaction, the chlorine atoms on the silicon are displaced by the methoxyethoxy groups from the alcohol. The stoichiometry of this reaction requires three moles of 2-methoxyethanol for every mole of methyltrichlorosilane.

The general reaction is as follows: CH₃SiCl₃ + 3 CH₃OCH₂CH₂OH → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl

A significant byproduct of this reaction is hydrogen chloride (HCl). The presence of HCl can lead to side reactions and corrosion of equipment. Therefore, a key aspect of optimizing this reaction is the efficient removal of HCl. This is often achieved by conducting the reaction in the presence of a tertiary amine, such as triethylamine or pyridine, which acts as an acid scavenger, forming a salt that can be easily filtered off.

Optimization of reaction conditions involves controlling the temperature, typically in the range of 0 to 50°C, and the rate of addition of the reactants to manage the exothermic nature of the reaction. The choice of solvent is also crucial; inert solvents like toluene or hexane are commonly used to facilitate the reaction and subsequent purification.

| Parameter | Optimized Condition | Purpose |

| Reactant Ratio | 1:3 (Methyltrichlorosilane:2-Methoxyethanol) with slight excess of alcohol | Ensures complete reaction of the chlorosilane. |

| Temperature | 0 - 50 °C | To control the exothermic reaction and minimize side reactions. |

| Acid Scavenger | Tertiary amines (e.g., triethylamine) | To neutralize the HCl byproduct, driving the reaction to completion. |

| Solvent | Inert solvents (e.g., toluene, hexane) | To provide a suitable reaction medium and aid in temperature control. |

Catalytic Approaches in this compound Synthesis

An alternative synthetic route is the transesterification of a more readily available alkoxysilane, such as methyltrimethoxysilane (B3422404), with 2-methoxyethanol. This reaction involves the exchange of the methoxy (B1213986) groups on the silicon atom with the methoxyethoxy groups.

CH₃Si(OCH₃)₃ + 3 CH₃OCH₂CH₂OH ⇌ CH₃Si(OCH₂CH₂OCH₃)₃ + 3 CH₃OH

This equilibrium reaction is typically driven to completion by removing the methanol (B129727) byproduct, which has a lower boiling point than the other components. The reaction is often catalyzed by either an acid or a base. Acid catalysts, such as p-toluenesulfonic acid, or basic catalysts, like sodium methoxide, can be employed. The choice of catalyst can influence the reaction rate and the formation of byproducts mdpi.com. For the transesterification of other silanes, various catalysts including metal triflates have been explored for their efficiency google.com. Research on the efficient conversion of vinyltrimethoxysilane (B1682223) to its vinyltris(β-methoxyethoxy) counterpart has highlighted the use of catalysts like K₂CO₃/γ-Al₂O₃, which creates strong basic sites to facilitate the reaction researchgate.net. While not directly for the methyl derivative, this suggests that supported base catalysts could be effective.

| Catalyst Type | Example | Mechanism |

| Acid Catalyst | p-Toluenesulfonic acid | Protonates the alkoxy group, making it a better leaving group. |

| Base Catalyst | Sodium methoxide | Deprotonates the incoming alcohol, making it a better nucleophile. |

| Heterogeneous Catalyst | K₂CO₃/γ-Al₂O₃ | Provides strong basic sites on a solid support for efficient reaction. researchgate.net |

Control of Reaction Byproducts and Yield Optimization in Silane (B1218182) Synthesis

In both the direct esterification and transesterification routes, the formation of byproducts can significantly impact the purity and yield of this compound. In the direct esterification of methyltrichlorosilane, incomplete reaction can lead to the presence of partially substituted chlorosilanes, such as methyl(2-methoxyethoxy)dichlorosilane and methyldi(2-methoxyethoxy)chlorosilane. These can further react to form siloxane oligomers.

The formation of siloxanes through premature hydrolysis of the reactants or products by moisture is a major concern. Therefore, carrying out the synthesis under anhydrous conditions is critical for high yields.

In the transesterification process, the primary byproduct is methanol. Efficient removal of methanol, for instance by fractional distillation, is key to shifting the equilibrium towards the desired product. Incomplete transesterification will result in a mixture of methoxy- and methoxyethoxy-substituted silanes.

Yield optimization strategies include:

Anhydrous Conditions: Rigorous exclusion of moisture to prevent hydrolysis and siloxane formation.

Stoichiometric Control: Precise control of reactant ratios to ensure complete conversion.

Efficient Byproduct Removal: Continuous removal of HCl or methanol to drive the reaction forward.

Purification: Final purification of the product is typically achieved through vacuum distillation to separate it from any remaining starting materials, byproducts, and the catalyst.

Spectroscopic and Analytical Characterization of this compound

The structural elucidation and analysis of the purity and reaction kinetics of this compound rely heavily on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the molecular structure and the chemical environment of the atoms within the this compound molecule. It is also instrumental in studying the kinetics of its formation and subsequent reactions like hydrolysis and condensation.

While a specific, publicly available ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the structure and data for similar compounds like vinyltris(2-methoxyethoxy)silane chemicalbook.com.

Expected ¹H NMR Chemical Shifts for this compound:

Si-CH₃: A singlet peak is expected for the methyl group directly attached to the silicon atom. This signal would likely appear in the upfield region, typically around 0.1-0.5 ppm.

-OCH₂CH₂O-: The two methylene groups in the methoxyethoxy chain will appear as two distinct signals, likely triplets due to coupling with each other. The protons closer to the silicon-oxygen bond (-Si-O-CH₂-) would be expected around 3.8-4.0 ppm, while the protons of the adjacent methylene group (-CH₂-O-CH₃) would likely resonate at a slightly lower chemical shift, around 3.5-3.7 ppm.

-OCH₃: The terminal methyl group of the methoxyethoxy chain is expected to appear as a singlet at approximately 3.3-3.4 ppm.

Proton (¹H) NMR Investigations of Hydrolysis and Condensation Intermediates

¹H NMR spectroscopy is a valuable technique for monitoring the hydrolysis and condensation of this compound in real-time. The hydrolysis reaction involves the replacement of the methoxyethoxy groups with hydroxyl groups (silanols), and the subsequent condensation reaction leads to the formation of siloxane (Si-O-Si) bonds.

The hydrolysis process can be followed by observing the disappearance of the signals corresponding to the methoxyethoxy protons and the appearance of a new signal for the liberated 2-methoxyethanol. The formation of silanol (B1196071) (Si-OH) groups can also be monitored, although the proton signal for the silanol can be broad and its chemical shift is dependent on concentration, temperature, and solvent.

Hydrolysis Reaction: CH₃Si(OCH₂CH₂OCH₃)₃ + 3 H₂O ⇌ CH₃Si(OH)₃ + 3 HOCH₂CH₂OCH₃

During hydrolysis, intermediate species with one or two methoxyethoxy groups replaced by hydroxyl groups, such as CH₃Si(OCH₂CH₂OCH₃)₂(OH) and CH₃Si(OCH₂CH₂OCH₃)(OH)₂, are formed. The presence of these intermediates can lead to the appearance of new, distinct signals in the ¹H NMR spectrum for the remaining methoxyethoxy groups, which will have slightly different chemical shifts due to the change in the electronic environment around the silicon atom.

Condensation Reaction: 2 CH₃Si(OH)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

The condensation reaction can be monitored by the decrease in the concentration of silanol groups. The formation of Si-O-Si bonds leads to the formation of dimers, trimers, and eventually a polysiloxane network. These larger molecules will have broader signals in the ¹H NMR spectrum. Kinetic studies using ¹H NMR can provide valuable data on the rates of hydrolysis and condensation under different conditions (e.g., pH, temperature, and solvent) researchgate.netnih.gov. The disappearance of signals from the alkoxy groups and the appearance of signals for the released alcohol and silanol groups provide direct evidence of these reactions nih.gov.

Silicon-29 (²⁹Si) NMR Studies on Siloxane Network Formation

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of silicon atoms. huji.ac.il It is instrumental in tracking the hydrolysis and condensation reactions of alkoxysilanes, such as this compound, which are the fundamental steps in the formation of siloxane networks. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of substituents attached to the silicon atom, making it possible to distinguish between the starting monomer, intermediate silanol species, and various condensed siloxane structures. unige.chplu.mx

During the sol-gel process, the methoxyethoxy groups of this compound are progressively replaced by hydroxyl groups (hydrolysis), which then react with other silanol or alkoxy groups to form Si-O-Si linkages (condensation). Each of these steps results in a distinct change in the ²⁹Si NMR chemical shift.

The notation Tⁿ is often used to describe the connectivity of the silicon atom in methyl-substituted siloxanes, where 'T' signifies a trifunctional unit (due to the methyl group) and 'n' represents the number of bridging oxygen atoms attached to the silicon.

T⁰ : Represents the unreacted this compound monomer.

T¹ : Corresponds to a silicon atom with one Si-O-Si bond (a terminal unit in a chain or part of a dimer).

T² : Indicates a silicon atom with two Si-O-Si bonds (a linear unit within a polysiloxane chain).

T³ : Represents a fully condensed silicon atom with three Si-O-Si bonds (a cross-linking or branching point in the network).

The hydrolysis and condensation of similar methyl-substituted alkoxysilanes, such as methyltriethoxysilane (MTES) and methyltrimethoxysilane (MTMS), have been extensively studied. researchgate.netucsb.eduresearchgate.net These studies provide a basis for predicting the chemical shifts for this compound. Under acidic conditions, hydrolysis is typically enhanced, leading to the formation of stable silanol intermediates, while the subsequent condensation reactions may proceed at a slower rate. plu.mx The reaction kinetics can be significantly influenced by factors such as pH, water-to-silane ratio, and the solvent system. nih.gov

| Silicon Species | Notation | Description | Expected ²⁹Si Chemical Shift Range (ppm) |

|---|---|---|---|

| Monomer | T⁰ | This compound | -40 to -50 |

| Terminal Unit (Dimer/End-group) | T¹ | One Si-O-Si linkage | -50 to -60 |

| Linear Unit (Chain) | T² | Two Si-O-Si linkages | -60 to -70 |

| Cross-linking Unit | T³ | Three Si-O-Si linkages | -70 to -80 |

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring and Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time, in-line monitoring of chemical reactions, including the synthesis of polysiloxanes from alkoxysilane precursors. mdpi.com This technique allows for the identification of functional groups and the tracking of their transformation throughout the reaction process. uni-muenchen.de By monitoring the changes in the infrared spectrum, one can follow the consumption of reactants and the formation of products and intermediates. mdpi.com

In the context of this compound synthesis and subsequent polymerization, FTIR spectroscopy can be used to observe several key transformations:

Hydrolysis : The hydrolysis of the Si-O-C bonds in this compound leads to the formation of Si-OH groups. This can be monitored by the appearance of a broad absorption band in the region of 3200-3700 cm⁻¹ (O-H stretching) and a sharper band around 880-950 cm⁻¹ (Si-OH stretching). nih.gov Concurrently, the intensity of the peaks associated with the methoxyethoxy group, such as the C-O stretching vibrations, will decrease.

Condensation : The condensation reaction results in the formation of siloxane (Si-O-Si) bonds. This is characterized by the appearance of a strong and broad absorption band in the region of 1000-1100 cm⁻¹, which is indicative of the asymmetric stretching of the Si-O-Si network. nih.gov

Presence of the Methyl Group : The methyl group attached to the silicon atom (Si-CH₃) gives rise to characteristic absorption peaks, including a symmetric deformation (bending) vibration around 1270 cm⁻¹. nih.gov The stability of this peak throughout the reaction confirms that the Si-C bond remains intact.

The combination of FTIR spectroscopy with multivariate data analysis, such as principal component analysis (PCA), can provide a more efficient tool for real-time monitoring and can help distinguish between normal and abnormal reaction batches. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (from hydrolysis) | Stretching | 3200 - 3700 (broad) |

| C-H (in methyl and methoxyethoxy groups) | Stretching | 2850 - 2980 |

| Si-CH₃ | Symmetric Deformation | ~1270 |

| Si-O-C (in methoxyethoxy group) | Stretching | 1080 - 1190 |

| Si-O-Si (from condensation) | Asymmetric Stretching | 1000 - 1100 (broad) |

| Si-OH (from hydrolysis) | Stretching | 880 - 950 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the purity assessment and byproduct analysis of alkoxysilanes like this compound. nih.govdss.go.th

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" that can be used to identify the compound.

For this compound, GC-MS can be used to:

Determine Purity : The purity of a sample can be assessed by the relative area of the main peak corresponding to this compound in the chromatogram.

Identify Impurities : Impurities, such as unreacted starting materials or byproducts from the synthesis process, can be separated and identified.

Analyze Byproducts : The hydrolysis and condensation of this compound can lead to the formation of various volatile byproducts, including 2-methoxyethanol and low molecular weight siloxane oligomers. These can be detected and identified by GC-MS. For instance, the interaction between vinyltriethoxysilane and aluminum hydroxide (B78521) has been studied by analyzing the volatile products using GC-MS. researchgate.net

The development of a robust GC-MS method involves optimizing parameters such as the column type, temperature program, and ionization method to achieve good separation and sensitivity for the target analytes. diva-portal.org

| Compound | Expected Retention Time | Key Mass Fragments (m/z) |

|---|---|---|

| This compound | Primary peak | Fragments corresponding to the loss of methoxyethoxy groups, methyl group, and rearrangements. |

| 2-Methoxyethanol | Earlier eluting peak | Characteristic fragments of the alcohol. |

| Low Molecular Weight Siloxane Dimers/Trimers | Later eluting peaks | Higher mass fragments indicative of Si-O-Si structures. |

Advanced Chromatographic Techniques for Separation and Quantification

While GC-MS is a standard technique, the analysis of silanes and their derivatives can be challenging due to their reactivity and the complexity of the mixtures formed during hydrolysis and condensation. Advanced chromatographic techniques offer alternative and often complementary approaches for the separation and quantification of these compounds.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variation of normal-phase liquid chromatography that is particularly effective for the separation of polar and hydrophilic compounds. waters.commdpi.com The stationary phases used in HILIC are polar (e.g., bare silica (B1680970), diol, or amino-bonded silica), and the mobile phases are typically a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. waters.com

This technique is well-suited for the analysis of this compound and its hydrolysis products (silanols) because:

It provides good retention for these polar analytes, which are often poorly retained in reversed-phase chromatography.

The high organic content of the mobile phase is advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization in the MS source. waters.com

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgteledynelabs.com A supercritical fluid exhibits properties of both a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to traditional liquid chromatography. youtube.com

SFC is a promising technique for the analysis of organosilicon compounds for several reasons: nih.gov

It is suitable for the separation of low to moderate molecular weight and thermally labile molecules. wikipedia.org

The use of supercritical CO₂, often modified with a small amount of a polar solvent like methanol, makes it a "greener" alternative to normal-phase liquid chromatography, which often uses large volumes of organic solvents. chromatographyonline.com

SFC can be used for both analytical and preparative-scale separations, making it useful for both the analysis and purification of compounds like this compound. chromatographyonline.com

| Technique | Principle | Application for this compound Analysis |

|---|---|---|

| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. waters.com | Separation and quantification of the polar silane precursor and its more polar hydrolysis products (silanols). |

| Supercritical Fluid Chromatography (SFC) | Separation based on the partitioning of analytes between a stationary phase and a supercritical fluid mobile phase (e.g., CO₂). wikipedia.org | Fast and efficient separation of the silane and its oligomers; a greener alternative for purification. chromatographyonline.com |

Hydrolysis and Condensation Mechanisms

Kinetics of Methyltris(methoxyethoxy)silane Hydrolysis

The hydrolysis of this compound is significantly accelerated by both acidic and basic catalysts. cfmats.com

Under acidic conditions , the reaction is initiated by the protonation of an oxygen atom in one of the methoxyethoxy groups. This protonation makes the silicon-oxygen bond more susceptible to nucleophilic attack by a water molecule. afinitica.comgelest.com The rate of hydrolysis under acidic catalysis is generally fast. gelest.com Studies on similar trialkoxysilanes have shown that acidic conditions promote hydrolysis while slowing down the subsequent condensation reactions, which can be advantageous for achieving a more controlled network formation. scribd.com For instance, the hydrolysis of γ-methacryloxypropyltrimethoxy silane (B1218182) is faster at lower pH values. researchgate.net

In basic media , the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov This leads to the formation of a pentacoordinate intermediate, which then rearranges to displace a methoxyethoxy group. afinitica.comnih.gov The rate of hydrolysis under basic conditions is also significantly enhanced. nih.gov Generally, for trialkoxysilanes, the order of hydrolysis speed under basic conditions is trimethoxy > dimethoxy. shinetsusilicone-global.com The presence of basic components from substrates like glass has also been shown to catalyze hydrolysis. researchgate.net

The following table summarizes the general effect of pH on the hydrolysis rate of alkoxysilanes:

| Catalytic Condition | General Effect on Hydrolysis Rate | Mechanism Highlights |

| Acidic (Low pH) | Accelerated | Protonation of the alkoxy group facilitates nucleophilic attack by water. afinitica.comgelest.com |

| Neutral (pH ≈ 7) | Slowest | The reaction proceeds at a minimal rate without catalytic influence. cfmats.com |

| Basic (High pH) | Accelerated | Nucleophilic attack by hydroxide ions on the silicon atom. nih.gov |

This table provides a generalized overview based on the behavior of alkoxysilanes.

The choice of solvent can have a pronounced effect on the hydrolysis rate of this compound. This is often attributed to the solvent's ability to solvate the reactants and transition states, as well as its own potential to participate in the reaction.

Studies on analogous compounds like methyltriethoxysilane (MTES) have demonstrated that the hydrolysis rate is faster in methanol (B129727) compared to other solvents like ethanol (B145695), dioxane, and dimethylformamide (DMF). researchgate.net This can be explained by factors such as hydrogen-bonding characteristics and "hydrophobic interactions" between the silane and the solvent molecules. researchgate.net Solvents with a high capacity for hydrogen bonding can affect the reactivity of water molecules during hydrolysis. researchgate.net The addition of alcoholic co-solvents, which are products of the hydrolysis reaction, can slow down the reaction rate due to Le Chatelier's principle. cfmats.com

The hydrolysis rate constants for MTES in different solvents under alkaline conditions illustrate this effect:

| Solvent | Relative Time for Complete Hydrolysis |

| Methanol | 30 min |

| Ethanol | 60 min |

| Dioxane | 120 min |

| DMF | >150 min |

Data adapted from a study on Methyltriethoxysilane (MTES) under alkaline conditions. researchgate.net

As with most chemical reactions, the rate of hydrolysis of this compound is dependent on temperature. An increase in temperature generally leads to a higher reaction rate, a relationship described by the Arrhenius equation. researchgate.net

Kinetic studies on similar silanes, such as methyltriethoxysilane (MTES), have shown a clear correlation between temperature and the hydrolysis rate constant. researchgate.net For instance, one study reported a more than six-fold increase in the silane hydrolysis reaction rate when the temperature was raised from 20°C to 50°C. researchgate.net

The activation energy (Ea), which is the minimum energy required to initiate the hydrolysis reaction, can be determined from the temperature dependence of the rate constant. For the hydrolysis of MTES in an acidic system, the activation energy has been calculated, highlighting the energy barrier that must be overcome for the reaction to proceed. researchgate.net Similarly, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) has been determined to be 58 kJ mol⁻¹ in acidic media and 20 kJ mol⁻¹ in alkaline media. researchgate.net

The following table shows the activation energies for the hydrolysis of different silanes under acidic and alkaline conditions:

| Silane | Catalytic Condition | Activation Energy (Ea) |

| Methyltriethoxysilane (MTES) | Acidic | Not specified in provided text |

| 3-cyanopropyl triethoxysilane | Acidic | 58 kJ mol⁻¹ researchgate.net |

| 3-cyanopropyl triethoxysilane | Alkaline | 20 kJ mol⁻¹ researchgate.net |

The structure of the alkoxy group plays a significant role in the hydrolysis rate of alkoxysilanes. The methoxyethoxy group in this compound influences the reaction through both steric and electronic effects.

Steric effects arise from the physical bulk of the methoxyethoxy groups. Larger alkoxy groups can hinder the approach of a water molecule or a hydroxide ion to the silicon center, thereby slowing down the hydrolysis rate. researchgate.net For example, methoxysilanes generally hydrolyze faster than ethoxysilanes, which are in turn faster than propoxysilanes, due to the increasing size of the alkyl chain. gelest.comresearchgate.net

Electronic effects are related to the influence of the methoxyethoxy group on the electron density at the silicon atom. The oxygen atom in the alkoxy group is electron-withdrawing, which can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the presence of multiple alkoxy groups can also influence the stability of the transition state. afinitica.com In some cases, intramolecular coordination of an ester oxygen has been shown to enhance the electron density at the silicon atom, which can slow down the formation of a pentacoordinate intermediate under basic conditions. afinitica.com

A comparison of the hydrolysis rates for different alkoxy groups highlights these effects:

| Alkoxy Group | Relative Hydrolysis Rate | Primary Influencing Factor |

| Methoxy (B1213986) (-OCH₃) | Fastest | Smaller steric hindrance. gelest.comshinetsusilicone-global.com |

| Ethoxy (-OC₂H₅) | Intermediate | Moderate steric hindrance. gelest.comshinetsusilicone-global.com |

| Propoxy (-OC₃H₇) | Slowest | Greater steric hindrance. researchgate.net |

This table provides a generalized comparison based on the behavior of various alkoxysilanes.

The hydrolysis of this compound does not occur in a single step but proceeds through a series of sequential reactions, leading to the formation of various silanol (B1196071) intermediates. The initial hydrolysis of one methoxyethoxy group yields methyl(methoxyethoxy)silanediol. Subsequent hydrolysis steps produce methylsilanetriol (B1219558), where all three alkoxy groups have been replaced by hydroxyl groups. scispace.com

These silanol species are generally reactive and prone to condensation. gelest.comscispace.com However, under certain conditions, such as in dilute aqueous emulsions, low molecular weight hydrolysis products like methylsilanetriol and its dimer have been observed to be stable for extended periods. scispace.com The identification and characterization of these intermediates are often carried out using techniques like 29Si NMR spectroscopy, which can distinguish between the different silicon environments in the starting material, the intermediates, and the final condensed products. afinitica.comscribd.comscispace.com

The stepwise hydrolysis can be represented as follows:

CH₃Si(OCH₂CH₂OCH₃)₃ + H₂O → CH₃Si(OCH₂CH₂OCH₃)₂(OH) + CH₃OCH₂CH₂OH

CH₃Si(OCH₂CH₂OCH₃)₂(OH) + H₂O → CH₃Si(OCH₂CH₂OCH₃)(OH)₂ + CH₃OCH₂CH₂OH

CH₃Si(OCH₂CH₂OCH₃)(OH)₂ + H₂O → CH₃Si(OH)₃ + CH₃OCH₂CH₂OH

Condensation Reactions and Oligomerization Pathways

Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, which constitute the backbone of the final polysiloxane network. nih.gov This process leads to the formation of oligomers and eventually a cross-linked gel.

Condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with a remaining methoxyethoxy group to form a siloxane bond and a molecule of methoxyethanol. ≡Si-OH + CH₃OCH₂CH₂O-Si≡ → ≡Si-O-Si≡ + CH₃OCH₂CH₂OH nih.gov

The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polymer. The condensation process is also influenced by factors such as pH, catalyst, and temperature. researchgate.net For instance, acidic conditions, while promoting hydrolysis, tend to slow down self-condensation reactions, allowing for the formation of more linear or less branched oligomeric structures. scribd.com Conversely, basic catalysis often leads to more highly branched and particulate structures. gelest.com

The oligomerization process involves the progressive linking of monomeric and smaller oligomeric species into larger structures. The types of structures formed, such as linear chains, cyclic species, and three-dimensional networks, are designated by notations like T0 (silanol moieties), T1 (dimers), T2 (linear oligomers), and T3 (3D oligomeric structures). researchgate.net The evolution of these species can be monitored over time using techniques like 29Si NMR to understand the pathways of network formation. scribd.comresearchgate.net

Formation of Siloxane Linkages (Si-O-Si)

The formation of siloxane bonds is a critical step in the polymerization of this compound. This process begins after the initial hydrolysis of the methoxyethoxy groups to yield reactive silanol groups. blueskychemical.com These silanol intermediates are generally unstable and readily undergo condensation reactions. shinetsusilicone-global.com

The condensation can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a residual methoxyethoxy group, forming a siloxane bond and a molecule of methoxyethanol.

These condensation reactions lead to the gradual build-up of oligomeric and eventually polymeric structures. The resulting network is characterized by a skeleton of repeating Si-O-Si units. The structure of these linkages can range from linear chains to complex, three-dimensional networks, depending on the reaction conditions. The formation of single siloxane bridges (Si-O-Si) can be detected, and as the reaction progresses, the development of multi-siloxane linkages, such as (Si=(O)₂) and (Si≡(O)₃≡Si), indicates an increase in the crosslinking density of the polymer network. researchgate.net

Factors Governing Oligomerization and Polymerization Degree

The extent of oligomerization and polymerization of this compound is influenced by several key factors that control the kinetics of hydrolysis and condensation.

| Factor | Influence on Polymerization |

| Water Availability | The amount of water present is crucial for hydrolysis. Insufficient water will lead to incomplete hydrolysis and limit the subsequent condensation. A high concentration of water can favor a higher degree of polymerization. gelest.com |

| pH (Catalyst) | The rates of both hydrolysis and condensation are significantly affected by pH. Acidic conditions tend to accelerate hydrolysis, while basic conditions generally favor condensation. The slowest reaction rates for hydrolysis and condensation of typical silanes occur around pH 7 and pH 4, respectively. unm.eduresearchgate.net |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, leading to a faster formation of the polymer network. gelest.com |

| Solvent | The choice of solvent can influence the solubility of the silane and its hydrolysis products, thereby affecting the reaction rates and the structure of the resulting polymer. researchgate.netresearchgate.net |

| Steric and Inductive Effects | The nature of the organic substituent on the silicon atom (in this case, the methyl group) and the alkoxy groups (methoxyethoxy) influences reaction rates. Electron-donating groups can affect the stability of reaction intermediates, and bulky groups can sterically hinder the approach of reactants. unm.edunih.gov |

The interplay of these factors determines the final structure and properties of the polysiloxane material, from soluble oligomers to highly cross-linked gels. gelest.com

Competition Between Hydrolysis and Condensation Rates

The relative rates can be manipulated by controlling the reaction conditions. For instance, under acidic conditions, the rate of hydrolysis is generally much higher than the rate of condensation, leading to an accumulation of silanol intermediates. researchgate.net Conversely, under basic conditions, the condensation of silanols is often accelerated. The pH at which the rates of hydrolysis and condensation are minimized for a typical silane is around 7.5 and 4, respectively, and a pH of approximately 6 represents a compromise where both reactions can proceed, leading to network formation. researchgate.net The ability to control these competing reactions is essential for tailoring the properties of the final material.

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the complex reaction mechanisms of silanes at the molecular level, theoretical and computational methods are employed. These techniques provide insights into reaction pathways, transition states, and the dynamics of the hydrolysis and condensation processes.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. DFT calculations can be used to map out the potential energy surface of the hydrolysis and condensation reactions of this compound. This allows for the identification of the most likely reaction pathways and the characterization of the high-energy transition states that must be overcome for the reactions to proceed.

For similar silane systems, DFT has been used to study the initial decomposition paths and reaction kinetics. researchgate.net Such studies can provide detailed information on bond-breaking and bond-forming events, the role of catalysts, and the influence of the molecular structure on reactivity. By calculating the activation energies for different proposed mechanisms, researchers can determine which pathways are energetically favorable. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Silane Reactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a dynamic picture of the hydrolysis and condensation processes.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the time evolution of the system. Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions themselves, such as the formation of siloxane bonds. researchgate.netvt.edu These simulations have been used to study:

The polycondensation of alkoxysilanes in solution. researchgate.net

The formation of siloxane clusters and rings. researchgate.net

The influence of monomer structure and solution composition on reaction rates. researchgate.net

The interaction and bonding of silanes with surfaces. researchgate.netmdpi.com

Monte Carlo (MC) simulations use random sampling to predict the equilibrium properties and behavior of a system. While less commonly used for studying the dynamics of these specific reactions compared to MD, MC methods can be valuable for exploring the conformational space of the resulting polymer chains and predicting the macroscopic properties of the cross-linked network.

Together, these computational approaches complement experimental studies by providing a detailed, atomistic view of the chemical processes that govern the behavior of this compound.

Sol Gel Chemistry and Hybrid Material Fabrication

Methyltris(methoxyethoxy)silane as a Precursor in Sol-Gel Processes

This compound is a valuable precursor in sol-gel chemistry for the creation of hybrid organic-inorganic materials. The sol-gel process, a versatile method for producing solid materials from small molecules, involves the hydrolysis and subsequent condensation of precursors like this compound. scispace.commdpi.com

The fundamental chemistry of the sol-gel process begins with the hydrolysis of the methoxyethoxy groups of the silane (B1218182) in the presence of water and a catalyst (either acidic or basic). This reaction replaces the alkoxy groups with hydroxyl (Si-OH) groups, forming silanols. scispace.comgelest.com These silanols are reactive intermediates that then undergo condensation reactions. scispace.comresearchgate.net Condensation can occur in two ways: water-producing condensation between two silanol (B1196071) groups to form a siloxane bridge (Si-O-Si) and water, or alcohol-producing condensation between a silanol group and a remaining methoxyethoxy group to form a siloxane bridge and methoxyethanol. researchgate.net

The presence of the non-hydrolyzable methyl group is crucial as it introduces organic character into the resulting inorganic silica (B1680970) network. This leads to the formation of hybrid materials that combine the properties of both organic polymers and inorganic glasses. mdpi.comnih.gov

The hydrolysis and condensation rates are key factors that determine the structure and properties of the final material. These rates are influenced by several factors, including the type of catalyst, pH, water-to-silane ratio, and the nature of the solvent. mdpi.com For instance, the hydrolysis of methoxysilanes is generally faster than that of ethoxysilanes. gelest.com The stepwise nature of these reactions, where hydrolysis of the first alkoxy group can be faster than subsequent ones, allows for a degree of control over the final network structure. gelest.com

Control of Sol-Gel Parameters for Tailored Material Properties

The properties of materials derived from this compound through the sol-gel process can be precisely controlled by manipulating various reaction parameters.

The pH of the reaction medium significantly influences both the hydrolysis and condensation rates. researchgate.net Acidic conditions (low pH) typically promote the hydrolysis reaction, leading to the formation of more linear or weakly branched polymer chains. jkcs.or.kr Conversely, basic conditions (high pH) favor the condensation reaction, resulting in more highly cross-linked, particulate, or colloidal structures. jkcs.or.krmdpi.com The choice of catalyst, such as hydrochloric acid or sodium hydroxide (B78521), and its concentration directly sets the pH and therefore dictates the reaction pathway and the resulting material's microstructure. osti.gov For instance, studies on similar organotrialkoxysilanes have shown that acid-catalyzed hydrolysis is often more exothermic than under neutral or base-catalyzed conditions. osti.gov

The water-to-silane molar ratio is another critical parameter. A stoichiometric amount of water is required for complete hydrolysis. osti.gov Increasing the water content generally accelerates the hydrolysis rate. researchgate.net The morphology of the resulting silica network can be controlled by varying the water content; for example, a higher water-to-silane ratio can lead to the formation of monodisperse particles rather than a continuous network. researchgate.net

The concentration of the catalyst also plays a direct role in the kinetics of the sol-gel process. Higher catalyst concentrations can accelerate both hydrolysis and condensation, leading to faster gelation times. nih.govresearchgate.net However, an excessively high catalyst concentration can lead to uncontrolled reactions and potentially compromise the integrity of the resulting material. nih.gov

Table 1: Impact of Sol-Gel Parameters on Material Properties

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Material Structure |

|---|---|---|---|

| Low pH (Acidic) | Fast | Slow | Linear or weakly branched polymers |

| High pH (Basic) | Slow | Fast | Highly cross-linked, particulate structures |

| High Water-to-Silane Ratio | Increased | Can be influenced | Can favor particle formation over networks researchgate.net |

| High Catalyst Concentration | Increased | Increased | Faster gelation, potential for less uniform structure |

Following gelation, the wet gel undergoes an aging process. During aging, the gel network continues to strengthen through further condensation reactions and structural rearrangements within the pores of the gel. jkcs.or.kr The duration and conditions of the aging process, such as temperature and the composition of the liquid within the pores, can significantly impact the final properties of the material, including its mechanical strength and pore structure. jkcs.or.krresearchgate.net For example, aging can lead to an increase in the average pore size and a decrease in the microporosity of the gel. jkcs.or.kr

The drying stage, where the solvent is removed from the gel network, is a critical step that can dramatically affect the final material's properties. The method of drying determines the extent of shrinkage and the preservation of the porous structure. Conventional drying at ambient or elevated temperatures often leads to significant shrinkage and cracking due to large capillary stresses. researchgate.net In contrast, supercritical drying, a technique where the solvent is removed above its critical point, can preserve the gel's porous structure, leading to the formation of low-density materials known as aerogels. researchgate.net Freeze drying is another method that can help maintain the original structure by sublimating the frozen solvent. researchgate.net The choice of drying technique is therefore crucial in determining the final density, porosity, and surface area of the sol-gel derived material. researchgate.netresearchgate.net

Formation of Organically Modified Silicas (ORMOSILs)

This compound is a key precursor for the synthesis of Organically Modified Silicas, commonly known as ORMOSILs. mdpi.com These are hybrid materials in which organic groups are covalently bonded to an inorganic silica network. The methyl group in this compound provides the organic modification, imparting properties such as hydrophobicity and flexibility to the otherwise rigid and hydrophilic silica matrix. nih.gov

The formation of ORMOSILs occurs through the co-hydrolysis and co-condensation of this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS). nih.govbohrium.com The ratio of the organosilane to the inorganic precursor allows for the tuning of the material's properties. A higher content of this compound increases the organic character of the final material, which can enhance properties like crack resistance in coatings. bohrium.com The presence of the organic groups disrupts the connectivity of the inorganic network, leading to a more flexible and less brittle material. nih.gov

Morphological Control and Network Architectures in Sol-Gel Derived Materials

The morphology and network architecture of materials derived from this compound can be controlled at various length scales through careful manipulation of the sol-gel process parameters. As discussed, factors like pH, water-to-silane ratio, and catalyst concentration are primary tools for directing the formation of either particulate or polymeric networks. jkcs.or.krresearchgate.net

For instance, under conditions that favor rapid condensation relative to hydrolysis (e.g., high pH), the growth of discrete, highly branched clusters is promoted, which can then aggregate to form a colloidal gel. jkcs.or.kr Conversely, when hydrolysis is faster than condensation (e.g., low pH), more linear or randomly branched polymers are formed, which entangle and crosslink to form a polymeric gel. jkcs.or.kr

The architecture of the resulting network significantly influences the material's macroscopic properties. A highly cross-linked, dense network will typically result in a hard, rigid material, while a more open, porous network will yield a material with a large surface area and low density. The ability to introduce organic functionalities, as with this compound, adds another layer of control, allowing for the creation of hierarchical structures with tailored chemical and physical properties.

Surface Modification and Interfacial Science

Methyltris(methoxyethoxy)silane as a Surface Modifying Agent

This compound is an organosilane compound utilized for the modification of surface properties. Organosilanes are extensively employed to alter the characteristics of various substrates. gelest.com The unique structure of this compound, featuring a central silicon atom bonded to a methyl group and three hydrolyzable methoxyethoxy groups, allows it to act as an effective surface modifying agent. This modification is achieved by creating a durable, low-energy film on the substrate, which can alter properties such as hydrophobicity, adhesion, and compatibility with other materials. The methoxyethoxy groups are subject to hydrolysis, which is a key step in the surface modification process, leading to the formation of reactive silanol (B1196071) groups.

The interaction of silanes like this compound with a substrate surface is a multi-step process involving both physisorption and chemisorption. mdpi.comresearchgate.net

Physisorption : Initially, the silane (B1218182) molecules adsorb onto the substrate through weak physical forces, such as van der Waals interactions and hydrogen bonding. mdpi.com This process involves the silane molecules approaching and depositing onto the surface until the available sites are occupied. mdpi.com In the presence of surface moisture, the methoxyethoxy groups on the this compound molecule begin to hydrolyze into silanol (Si-OH) groups. These silanols can then form hydrogen bonds with the hydroxyl (-OH) groups present on the surface of inorganic substrates. researchgate.net

Chemisorption : Following physisorption, a more permanent bond is formed through chemisorption. This involves a condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface. mdpi.comresearchgate.net This reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the surface. researchgate.netgelest.com The formation of these covalent bonds can originate from the initially physisorbed and hydrogen-bonded species. mdpi.comresearchgate.net Additionally, the hydrolyzed silane molecules can undergo self-condensation, reacting with each other to form a cross-linked polysiloxane network on the surface.

The primary mechanism by which this compound covalently bonds to a substrate is through the reaction of its hydrolyzed functional groups with hydroxyl groups on the substrate's surface. This process is fundamental to creating a durable and stable modification.

The sequence of reactions is as follows:

Hydrolysis : The three methoxyethoxy groups (-OCH₂CH₂OCH₃) on the silane molecule react with water (often trace amounts present on the substrate surface or in the solvent) to form silanol groups (Si-OH) and 2-methoxyethanol (B45455) as a byproduct.

CH₃Si(OCH₂CH₂OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3HOCH₂CH₂OCH₃

Condensation with Substrate : The newly formed silanol groups are highly reactive towards hydroxyl groups (-OH) commonly found on the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides. They undergo a condensation reaction, forming a covalent siloxane bond (Si-O-Substrate) and releasing a water molecule. researchgate.netgelest.com

Substrate-OH + HO-Si(CH₃)(OH)₂ → Substrate-O-Si(CH₃)(OH)₂ + H₂O

Intermolecular Condensation : The silanol groups on adjacent, adsorbed silane molecules can also react with each other. This self-condensation forms a cross-linked, three-dimensional siloxane network (Si-O-Si) on the substrate surface, enhancing the stability and durability of the resulting film. researchgate.net

This covalent attachment ensures that the surface modification is permanent and does not easily dissolve or delaminate during subsequent processing or use. gelest.com

The effectiveness and quality of the surface modification using this compound are significantly influenced by several key processing parameters. The optimization of these parameters is crucial for achieving a stable and well-ordered silane layer. nih.gov

| Parameter | Influence on Surface Modification |

| Concentration | The initial concentration of the silane solution affects the amount of silane adsorbed onto the substrate. ajol.info Higher concentrations can lead to faster surface coverage but may also result in the formation of thick, disorganized, and weakly bound multilayers. Lower concentrations often promote the formation of a more uniform monolayer. |

| Time | The duration of the treatment determines the extent of hydrolysis, adsorption, and condensation. Sufficient time is required for the reactions to complete and for a stable film to form. However, extended treatment times do not always lead to better results and can be parameter-dependent. nih.govajol.info |

| Temperature | Temperature affects the rates of hydrolysis and condensation reactions. ajol.info Increased temperatures can accelerate the grafting process, but excessive heat may lead to premature self-condensation of the silane in the solution before it can bond to the substrate. Studies on other silanes have shown considerable differences in the resulting layer depending on the reaction temperature. nih.gov |

| Solvent | The choice of solvent is critical, as it must dissolve the silane without reacting with it prematurely. A common method involves using a mixture of water and an alcohol, such as ethanol (B145695). ajol.info The solvent system affects silane solubility, the rate of hydrolysis, and the stability of the hydrolyzed silanols. |

| pH | The pH of the treatment solution influences the rate of hydrolysis of the alkoxy groups and the condensation of the resulting silanol groups. Both reactions are catalyzed by acids or bases. The surface charge of the substrate can also be affected by pH, influencing the initial adsorption of the silane molecules. ajol.info |

The application of silanes like this compound to a surface can be broadly categorized into wet and dry treatment methods.

Wet Treatment: This is the most common methodology and involves applying the silane from a solution.

Process : The substrate is immersed in, sprayed with, or wiped with a dilute solution of the silane in a suitable solvent, typically an alcohol-water mixture. ajol.info The water in the solvent system facilitates the hydrolysis of the silane's methoxyethoxy groups into reactive silanols.

Steps : The process generally involves hydrolysis of the silane in the solution, adsorption of the silanols onto the substrate surface, and finally, a condensation reaction, often aided by drying or a mild heat treatment, to form covalent bonds with the substrate and create a cross-linked siloxane network. researchgate.net This method allows for good control over the silane concentration and uniform application.

Dry Treatment: This method involves applying the silane in its neat form or from a vapor phase, relying on atmospheric moisture or water adsorbed on the substrate surface to initiate hydrolysis.

Process : The silane is applied directly to the surface or introduced as a vapor in a controlled environment. The naturally present water on the substrate surface is typically sufficient to hydrolyze the silane and enable bonding.

Advantages : This method can be simpler as it eliminates the need for solvents. It is often used in applications where solvents are undesirable. However, controlling the uniformity and thickness of the silane layer can be more challenging compared to wet processes.

Role as an Adhesion Promoter and Coupling Agent

The dual functionality of this compound is key to its role as a coupling agent. It establishes a durable link between inorganic and organic materials through a two-part mechanism. ncsu.edu

Bonding to the Inorganic Phase : As detailed previously, the three hydrolyzable methoxyethoxy groups react with hydroxyl groups on the surface of inorganic materials (e.g., glass, metals, silica). gelest.comcfmats.com This reaction forms stable, covalent siloxane (Si-O-Inorganic) bonds, anchoring the silane molecule firmly to the inorganic substrate. ncsu.edu

Interaction with the Organic Phase : The non-hydrolyzable methyl group (CH₃-) attached to the silicon atom provides an organophilic interface. This methyl group is chemically compatible with many organic polymers and resins. ncsu.edu When a polymer matrix is applied over the silane-treated surface, the methyl groups at the interface can interpenetrate and entangle with the polymer chains. This creates strong adhesion through physical mechanisms like van der Waals forces and mechanical interlocking. ncsu.edu

By forming a strong chemical bond with the inorganic surface on one end and ensuring compatibility and physical entanglement with the organic matrix on the other, this compound effectively couples the two phases. This interfacial bridge facilitates stress transfer from the polymer matrix to the inorganic substrate, thereby improving the mechanical properties, durability, and moisture resistance of the composite material. cfmats.comfeidianchem.com

Enhancing Compatibility of Inorganic Fillers in Polymeric Matrices

This compound, as a member of the organofunctional silane family, plays a crucial role as a coupling agent to improve the compatibility between inorganic fillers and organic polymer matrices. shinetsusilicone-global.com Silane coupling agents act as intermediaries that bond organic materials to inorganic ones. shinetsusilicone-global.com The fundamental challenge in creating composite materials often lies in the inherent incompatibility between hydrophilic inorganic fillers (such as silica, alumina (B75360), and clays) and hydrophobic polymer resins. shinetsusilicone-global.comresearchgate.net This incompatibility can lead to poor dispersion of the filler, weak interfacial adhesion, and consequently, suboptimal mechanical and physical properties of the final composite material. shinetsusilicone-global.comohi-s.com

The mechanism of action for a silane like this compound involves a dual-reactivity process. The methoxyethoxy groups are hydrolyzable, meaning they react with water (present on the filler surface or added intentionally) to form reactive silanol groups (Si-OH). powerchemical.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable, covalent siloxane bonds (Si-O-Filler). researchgate.netresearchgate.net This process effectively anchors the silane molecule to the filler particle. shinetsusilicone-global.com

Simultaneously, the methyl group attached to the silicon atom is organophilic. This non-polar organic group interacts favorably with the polymer matrix, enhancing the wetting of the filler by the polymer and promoting better adhesion across the interface. ohi-s.compowerchemical.com By treating the filler material with a silane coupling agent, the filler and resin can bond together more effectively. shinetsusilicone-global.com This surface modification of the filler transforms its surface chemistry from hydrophilic to organophilic, which improves its dispersibility within the polymer matrix and reduces the viscosity of the filled polymer melt during processing. powerchemical.comlanyachem.com

Research findings on various silane coupling agents demonstrate significant improvements in the properties of polymer composites. The treatment of fillers enhances the interfacial compatibility between the filler and the matrix, which is critical for stress transfer from the polymer to the reinforcing filler. ohi-s.commdpi.com This improved stress transfer leads to notable enhancements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. ohi-s.comecopowerchem.comecopowerchem.com Furthermore, by creating a strong bond at the interface, silane treatment can reduce water absorption in the final composite, thereby improving its durability and maintaining its electrical and mechanical properties, especially in humid conditions. lanyachem.comecopowerchem.comecopowerchem.com

Table 1: Impact of Silane Surface Treatment on Polymer Composite Properties This table presents representative data on how silane coupling agents, similar in function to this compound, can modify the performance of inorganic filler-reinforced polymer composites.

| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Improvement Mechanism |

| Filler Dispersion | Agglomerates common | Uniform dispersion | Improved wetting of filler by polymer. powerchemical.com |

| Interfacial Adhesion | Weak, physical bonding | Strong, covalent bonding | Formation of siloxane bonds at the interface. shinetsusilicone-global.comohi-s.com |

| Tensile Strength | Lower | Significantly Increased | Efficient stress transfer from matrix to filler. ohi-s.com |

| Flexural Strength | Lower | Increased | Enhanced reinforcement from the filler. researchgate.net |

| Water Absorption | Higher | Reduced | Hydrophobic barrier at the filler-matrix interface. ecopowerchem.com |

| Electrical Properties (Wet) | Degraded | Maintained | Reduced moisture ingress along the interface. lanyachem.comecopowerchem.com |

Surface Energy Modification and Wettability Control (e.g., Hydrophobicity/Hydrophilicity)

This compound is utilized in surface modification to alter the surface energy and control the wettability of substrates. gelest.com Silanes are capable of transforming surfaces to achieve properties ranging from hydrophobic to hydrophilic. researchgate.net The process involves the reaction of the silane's hydrolyzable groups with an inorganic substrate, while the organic substituent alters the physical interactions of the treated surface. researchgate.netresearchgate.net

The methoxyethoxy groups of this compound react with hydroxyl (-OH) groups present on the surfaces of substrates like glass, metals, and ceramics. researchgate.netsilverfernchemical.com This reaction, which proceeds via hydrolysis of the alkoxy groups to silanols followed by condensation, forms a durable, covalent bond between the silicon atom and the substrate. researchgate.net The result is a thin, often monolayer, coating of the silane on the surface. gelest.com

The final surface energy and wettability are determined by the nature of the organic group attached to the silicon atom. gelest.com In this compound, the organic substituent is a methyl group (-CH3). Methyl groups are non-polar and have low surface energy, which imparts hydrophobic (water-repellent) characteristics to the treated surface. gelest.comgelest.com Surfaces treated with methyl silanes are very hydrophobic. gelest.com This modification reduces the critical surface tension; surfaces with critical surface tensions below 35 mN/m are generally considered hydrophobic. gelest.com The treated surface effectively repels water, causing it to bead up and roll off easily rather than wetting the surface. researchgate.net

The degree of hydrophobicity achieved can be quantified by measuring the water contact angle. A higher water contact angle signifies greater hydrophobicity. Studies on various alkylsilanes show a direct correlation between the surface treatment and an increase in the water contact angle. For instance, treatment of natural fibers with silanes has been shown to increase the water contact angle from a range of 35.2°–71.4° to a highly hydrophobic range of 114.4°–135°. researchgate.net This is because the low-energy alkyl groups orient themselves outwards from the surface, creating a water-repellent interface. mdpi.com

Table 2: Research Findings on Wettability Control using Alkylsilanes This table summarizes research data illustrating how different alkylsilane treatments affect the water contact angle on various substrates, demonstrating the principle of hydrophobicity relevant to this compound.

| Substrate | Silane Treatment | Water Contact Angle (°) Before Treatment | Water Contact Angle (°) After Treatment | Reference Finding |

| Cereal Straw Fibers | Various Silanes | 35.2° - 71.4° | 114.4° - 135° | Silane modification significantly increases hydrophobicity. researchgate.net |

| Glass | SiO₂-TiO₂-MTMS¹ | ~0° | up to ~135° | Hydrophobicity increases with the amount of alkylsilane. mdpi.com |

| Glass | SiO₂-TiO₂-OTMS² | ~0° | up to ~140° | Longer alkyl chains (up to C8) can increase hydrophobicity further. mdpi.com |

| Alumina (Al₂O₃) | Methyltrimethoxysilane (B3422404) (MTM) | (Hydrophilic) | (Hydrophobic) | Surface treatment led to a decrease in both dispersive and polar surface energy. researchgate.net |

¹MTMS: Methyltrimethoxysilane ²OTMS: Octyltrimethoxysilane

Advanced Material Applications Research

Methyltris(methoxyethoxy)silane in Coatings and Films

The incorporation of this compound into coating and film formulations imparts a range of desirable properties, including enhanced durability, environmental resistance, and protective capabilities. Its ability to form a stable, crosslinked network is fundamental to these improvements.

This compound, and similar methyl-alkoxy silanes like methyltrimethoxysilane (B3422404) (MTMS), are instrumental in creating abrasion-resistant coatings through the sol-gel process. researchgate.net In this process, the silane (B1218182) acts as a film-forming material. The methoxyethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions to form a highly crosslinked silicon-oxygen-silicon (Si-O-Si) network. This inorganic network provides exceptional hardness and resistance to mechanical wear.

Research has demonstrated that coatings formulated with MTMS, often in combination with other silanes like tetraethoxysilane (TEOS) as an inorganic reinforcing component, significantly enhance the abrasion resistance of substrates such as polycarbonate. researchgate.net For instance, an optimized coating composition can dramatically reduce the haze that develops on a polycarbonate surface after standardized abrasion testing. researchgate.net The resulting coatings exhibit improved durability against scratches and abrasions, making them suitable for applications demanding robust surface protection. chinacouplingagents.com

Table 1: Abrasion Resistance of Polycarbonate (PC) With and Without Silane Coating

| Sample | Haze after 500 Abrasion Cycles |

| Uncoated PC | 56.21% |

| PC with MTMS:TEOS (2:1) Coating | 13.22% |

| Data sourced from studies on methyltrimethoxysilane, a related silane, demonstrating the efficacy of such coatings. researchgate.net |

In the automotive industry, coatings must withstand harsh environmental conditions, including UV radiation, temperature fluctuations, and chemical exposure. ecowise-choice.com this compound and its analogs are used to improve the durability and weatherability of automotive coatings. silverfernchemical.com When incorporated into a coating formulation, the silane can co-polymerize with the resin matrix, creating a more robust and chemically resistant finish.

This compound is utilized in the formulation of anti-corrosion coatings for various metal substrates, including steel and aluminum alloys. google.comlanyachem.commdpi.com These silane-based coatings can act as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. mdpi.comscielo.br The process involves the hydrolysis of the methoxyethoxy groups and subsequent condensation to form a dense, crosslinked siloxane film on the metal.

Furthermore, the silanol groups can form covalent metallo-siloxane bonds (e.g., Fe-O-Si) with the metal substrate, leading to strong adhesion and improved long-term protection. mdpi.com Research has shown that silane coatings, sometimes formulated with other precursors like tetraethylorthosilicate (TEOS), can provide significant corrosion resistance in aggressive environments such as saltwater solutions. mdpi.com The hydrophobic nature of the methyl group in the silane molecule also contributes to the coating's protective properties by repelling water. mdpi.com Studies have demonstrated that silane-modified epoxy coatings can significantly enhance corrosion resistance. researchgate.net

Table 2: Corrosion Resistance Improvement with Silane Coatings

| Coating System | Substrate | Key Finding |

| Silane-modified epoxy coating | Mild Steel | 45% reduction in yellowing on UV exposure, indicating enhanced backbone stability. researchgate.net |

| TEOS/TMOMS mixture (50/50 w/w) | Mild Steel | Provided greater corrosion resistance in 3.5% NaCl solution due to hydrophobic nature and stable film formation. mdpi.com |

| Two-step silane coating with quaternary ammonium (B1175870) silane | Mild Steel | Significantly mitigated microbial corrosion in a marine environment. nih.gov |

Role in Adhesives and Sealants

In the realm of adhesives and sealants, this compound functions as a critical component, primarily as a crosslinking agent and an adhesion promoter, enhancing both the internal strength and the bonding capabilities of the final product. silverfernchemical.comhengdasilane.comchemimpex.comcfmats.com

This compound is a key crosslinking agent in the formulation of one-component, room-temperature-vulcanizing (RTV-1) silicone sealants. cfmats.comsinosil.com The curing process is initiated by atmospheric moisture. The methoxyethoxy groups on the silane molecule are hydrolyzable. In the presence of moisture, they hydrolyze to form reactive silanol (Si-OH) groups, releasing 2-methoxyethanol (B45455) as a byproduct. sinosil.comsisib.com

These silanol groups are highly reactive and undergo condensation reactions with the hydroxyl-terminated ends of silicone polymers (like hydroxyl-terminated polydimethylsiloxane) and with each other. nih.gov This process results in the formation of a stable, three-dimensional, crosslinked network of Si-O-Si bonds. sinosil.comsisib.com This network structure transforms the initially liquid or paste-like sealant into a durable, elastic solid. A catalyst, often a tin compound like dibutyltin (B87310) dilaurate, is typically used to accelerate the curing reaction. sisib.comuni-wuppertal.de The resulting crosslinked structure provides the sealant with its characteristic flexibility, durability, and resistance to environmental factors. sinosil.com

Beyond its role as a crosslinker, this compound acts as an effective adhesion promoter in adhesives and sealants. sisib.comevonik.comdakenchem.com It improves the bond between the sealant or adhesive and a wide variety of substrates, including glass, ceramics, and metals. silverfernchemical.comcfmats.com The mechanism involves a dual-functionality. The methoxyethoxy groups hydrolyze and react with hydroxyl groups present on the surface of inorganic substrates, forming strong, covalent M-O-Si bonds (where M is a metal or silicon from the substrate). sisib.com

Simultaneously, the methyl group of the silane provides compatibility and can entangle with the polymer matrix of the adhesive or sealant. specialchem.com This creates a molecular bridge at the interface between the organic polymer and the inorganic substrate, significantly increasing the bond strength and durability. dakenchem.com This improved adhesion is crucial for the long-term performance of sealants and adhesives, especially in applications exposed to moisture, temperature changes, and mechanical stress. evonik.comgoogle.com Using silanes as adhesion promoters can enhance resistance to heat, chemicals, and abrasion, leading to a more resilient and long-lasting bond. chinacouplingagents.comdakenchem.com

Advanced Composites and Filled Plastics

This compound, as a functional silane, plays a significant role in the development of advanced composite materials and filled plastics. Its unique chemical structure allows it to act as a coupling agent and surface modifier, enhancing the interaction between inorganic fillers and organic polymer matrices.

Improving Dispersibility and Mechanical Properties of Filled Systems

In composite materials, the performance is heavily dependent on the interaction at the polymer-filler interface and the uniform dispersion of the filler within the polymer matrix. russoindustrial.ru Silanes are frequently used as dispersing aids and coupling agents to address these critical factors. russoindustrial.ru The surface of most mineral fillers is hydrophilic, which makes them incompatible with hydrophobic organic polymers, leading to particle agglomeration. sisib.comshinetsusilicone-global.com

Treatment with alkoxysilanes, such as this compound, modifies the filler's surface to be more hydrophobic (lipophilic), which prevents agglomeration, improves flowability, and enhances dispersibility when mixed with resins. sisib.comshinetsusilicone-global.commdpi.com This surface modification is crucial because large agglomerates can act as flaws, leading to mechanical failure. russoindustrial.ru The process can be carried out using several methods, including wet methods (slurry mixing), dry methods (high-shear mixing), or spraying the silane onto the filler. sisib.com

The improved compatibility and dispersion resulting from silane treatment lead to significant enhancements in the mechanical properties of the final composite material. Research on polyurethane composites filled with mesoscopic fly ash (MFA) demonstrated that treatment with a silane coupling agent substantially improved mechanical performance. The silane modification changed the MFA surface from hydrophilic to lipophilic, which increased the compatibility between the inorganic filler and the organic matrix. mdpi.com This enhancement prevents stress concentration and improves the crosslink density. mdpi.com

The table below summarizes the impact of silane treatment on the mechanical properties of a polyurethane (PU)/MFA composite compared to the unfilled polymer.

| Mechanical Property | Improvement with Silane-Treated Filler |

| Compressive Strength | ▲ 21.6% |

| Fracture Toughness | ▲ 10.1% |

| Flexural Strength | ▲ 8.8% |

| Bond Strength | ▲ 19.3% |

| Data synthesized from studies on γ-Methacryloxypropyltrimethoxy silane-treated composites, illustrating the principle of silane coupling agent effectiveness. mdpi.com |

Furthermore, related silanes like Vinyltris(2-methoxyethoxy)silane are known to improve the toughness, weather resistance, and water resistance of polymers by introducing silicon-oxygen bonds through copolymerization or grafting. feidianchem.com

Emerging Applications in Biomedical Materials

The unique surface-modifying properties of silanes are being explored for advanced applications in the biomedical field. The ability to functionalize the surfaces of medical devices is a powerful method for improving their performance and compatibility with the human body. unibs.it

Surface Functionalization of Medical Devices